molecular formula C11H13N3 B3047326 1,2-Ethanediamine, N-2-quinolinyl- CAS No. 137583-04-1

1,2-Ethanediamine, N-2-quinolinyl-

Cat. No.: B3047326
CAS No.: 137583-04-1
M. Wt: 187.24 g/mol
InChI Key: ZETBPZAUNUEYSV-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-2-quinolinyl- is an organic compound with the molecular formula C11H13N3. It is a derivative of ethylenediamine where one of the hydrogen atoms is replaced by a quinolinyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N-2-quinolinyl- can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with 2-chloroquinoline under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 1,2-Ethanediamine, N-2-quinolinyl- often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-2-quinolinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce ethylenediamine derivatives .

Scientific Research Applications

1,2-Ethanediamine, N-2-quinolinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-2-quinolinyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediamine, N-2-quinolinyl- is unique due to the presence of both ethylenediamine and quinoline functionalities, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

N'-quinolin-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETBPZAUNUEYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441370
Record name 1,2-Ethanediamine, N-2-quinolinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137583-04-1
Record name 1,2-Ethanediamine, N-2-quinolinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-[2-[(quinolin-2-yl)amino]ethyl]acetamide (6.8 g, 0.030 mol) in 2N HCl (45 ml, 0.090 ml) was heated under reflux for 20 hours. The solution was cooled and extracted with EtOAc. The aqueous phase was made basic (pH9) with solid KOH, saturated with NaCl, and extracted with EtOAc. The combined extracts were dried (MgSO4) and concentrated to give 3.89 g (68%) of an off-white solid m.p. 124°-125° C.
Name
N-[2-[(quinolin-2-yl)amino]ethyl]acetamide
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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